molecular formula C23H28O13 B12310747 GentiournosideD

GentiournosideD

Cat. No.: B12310747
M. Wt: 512.5 g/mol
InChI Key: CAKNXIQZWKLNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gentiournoside D involves several steps, typically starting with the extraction of raw materials from plant sources. The compound can be synthesized through a series of chemical reactions, including esterification and glycosylation . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of Gentiournoside D.

Industrial Production Methods

Industrial production of Gentiournoside D often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological methods, including the cultivation of genetically modified plants or microbial fermentation, is also being explored to enhance the yield and purity of Gentiournoside D .

Chemical Reactions Analysis

Types of Reactions

Gentiournoside D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Gentiournoside D include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Gentiournoside D depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Properties

Molecular Formula

C23H28O13

Molecular Weight

512.5 g/mol

IUPAC Name

6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)

InChI Key

CAKNXIQZWKLNKL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O

Origin of Product

United States

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